

# Application Notes and Protocols for Sequencing the Hemoglobin Columbia Missouri Mutation

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## Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

Cat. No.: *B1178030*

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## Introduction

**Hemoglobin Columbia Missouri** is a rare, high-oxygen-affinity hemoglobin variant that can lead to erythrocytosis. This condition is caused by a single point mutation in the alpha-globin gene cluster. Specifically, the mutation is a substitution of Alanine with Valine at position 88 of the  $\alpha$ -globin chain, resulting from a G to T transversion at nucleotide 265 of the coding sequence (HBA1 or HBA2: c.265G>T). Accurate and efficient methods for the genetic identification of this mutation are crucial for diagnosis, genetic counseling, and research into the pathophysiology of related disorders.

These application notes provide a detailed protocol for the design of Polymerase Chain Reaction (PCR) primers for the amplification and subsequent Sanger sequencing of the genomic region containing the **Hemoglobin Columbia Missouri** mutation. The protocols cover DNA extraction from whole blood, PCR amplification, and preparation for sequencing.

## Genetic Basis of Hemoglobin Columbia Missouri

The mutation responsible for **Hemoglobin Columbia Missouri** is located on the alpha-globin genes, HBA1 and HBA2, found on chromosome 16. The coding sequences of these two genes are identical.<sup>[1][2][3][4][5][6][7][8]</sup> The specific mutation is as follows:

Feature	Description
Hemoglobin Variant	Hemoglobin Columbia Missouri
Amino Acid Change	$\alpha 88$ Alanine $\rightarrow$ Valine ( $\alpha 88$ Ala $\rightarrow$ Val)
Nucleotide Change	c.265G>T
Affected Genes	HBA1 and/or HBA2

## Primer Design Strategy

The objective is to design primers that specifically amplify a segment of the HBA1/HBA2 gene encompassing the c.265G>T mutation site. The amplified product should be of a suitable length for Sanger sequencing, typically between 300 and 500 base pairs, to ensure high-quality sequence reads through the region of interest.

## Primer Design Parameters

The following table summarizes the key parameters for designing effective PCR primers for this application.

Parameter	Recommended Value	Rationale
Primer Length	18-24 nucleotides	Ensures specificity and efficient annealing.
GC Content	40-60%	Promotes stable annealing.
Melting Temperature (T <sub>m</sub> )	55-65°C	Allows for optimal annealing temperature during PCR. The T <sub>m</sub> of the forward and reverse primers should be within 5°C of each other.
3' End	Should end in a G or C (GC clamp) where possible	Enhances priming efficiency. Avoid a T at the 3' end.
Secondary Structures	Avoid hairpins, self-dimers, and cross-dimers	Prevents interference with primer annealing to the template DNA.
Amplicon Size	300-500 bp	Ideal for Sanger sequencing, providing sufficient flanking sequence for reliable analysis of the mutation site.
Specificity	Primers should be specific to the HBA1/HBA2 genes	Prevents amplification of non-target genomic regions. This can be checked using tools like NCBI Primer-BLAST.

## Proposed Primer Sequences

Based on the HBA1/HBA2 reference sequence (NCBI Accession: NG\_000006.1), the following primers are proposed to amplify a 420 bp fragment containing the c.265G>T mutation site.

Primer Name	Sequence (5' to 3')	Tm (°C)	GC Content (%)
HBA-F	CCTGACCGAGACCA CGT	59.8	64.7
HBA-R	GGGTGGGGTCACA GAGTT	59.7	61.1

Note: These primers are designed in silico and should be validated experimentally.

## Experimental Protocols

The overall workflow for identifying the **Hemoglobin Columbia Missouri** mutation involves three main stages: DNA extraction, PCR amplification, and Sanger sequencing.



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Figure 1. Experimental workflow for the detection of the **Hemoglobin Columbia Missouri** mutation.

### Protocol 1: Genomic DNA Extraction from Whole Blood

High-quality genomic DNA is essential for successful PCR amplification. Several commercial kits are available and recommended for their consistency and high yields. Alternatively, a standard salting-out method can be used.<sup>[9][10][11][12]</sup>

Materials:

- Whole blood collected in EDTA tubes

- Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) or reagents for salting-out method.
- Microcentrifuge
- Water bath or heat block
- Spectrophotometer or fluorometer for DNA quantification

Procedure (using a commercial kit):

- Follow the manufacturer's instructions provided with the genomic DNA extraction kit.
- Elute the purified genomic DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
- Assess the purity of the DNA by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.
- Store the extracted DNA at -20°C for long-term use.

## Protocol 2: PCR Amplification of the HBA1/HBA2 Gene Region

This protocol is designed to amplify the region of the HBA1/HBA2 genes containing the potential mutation.

Materials:

- Purified genomic DNA (template)
- Forward Primer (HBA-F) and Reverse Primer (HBA-R) at a concentration of 10 µM each
- Taq DNA polymerase or a high-fidelity DNA polymerase
- dNTP mix (10 mM)

- PCR buffer (10x)
- Nuclease-free water
- Thermal cycler
- Agarose gel electrophoresis system

PCR Reaction Mixture:

Component	Volume (µL) for 25 µL reaction	Final Concentration
10x PCR Buffer	2.5	1x
10 mM dNTP Mix	0.5	200 µM
10 µM Forward Primer (HBA-F)	1.0	0.4 µM
10 µM Reverse Primer (HBA-R)	1.0	0.4 µM
Genomic DNA (50 ng/µL)	1.0	50 ng
Taq DNA Polymerase (5 U/µL)	0.25	1.25 U
Nuclease-free water	18.75	-
Total Volume	25	

Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Number of Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	30 seconds	35
Annealing	60	30 seconds	35
Extension	72	45 seconds	35
Final Extension	72	7 minutes	1
Hold	4	∞	1

PCR Product Verification:

- Run 5 µL of the PCR product on a 1.5% agarose gel stained with a DNA-binding dye.
- A single, sharp band at approximately 420 bp should be visible, indicating successful amplification.

## Protocol 3: PCR Product Purification and Sanger Sequencing

For optimal Sanger sequencing results, the PCR product must be purified to remove excess primers and dNTPs.

Materials:

- PCR product
- PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen) or ExoSAP-IT reagent.
- Sequencing primers (either HBA-F or HBA-R can be used)
- Sanger sequencing service provider

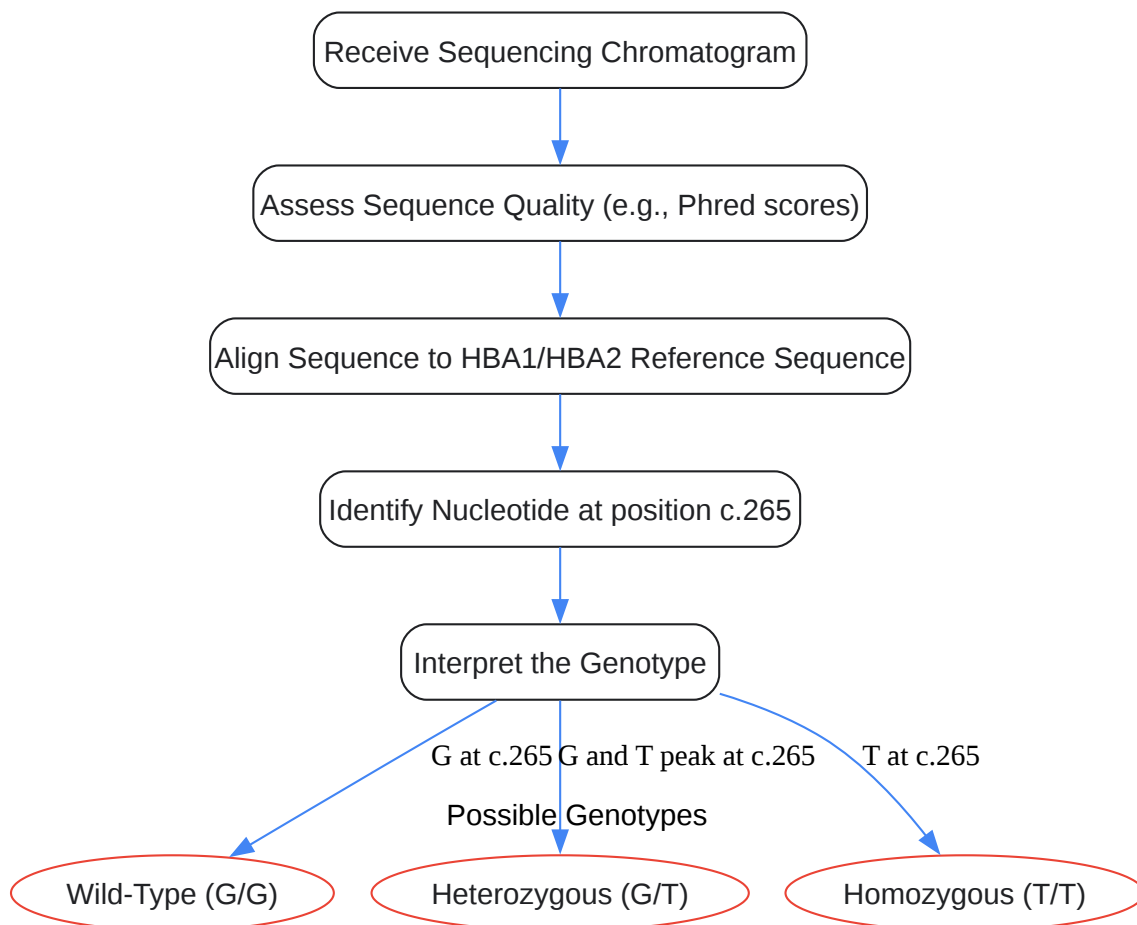
Procedure:

- Purify the PCR product using a commercial kit or an enzymatic method like ExoSAP-IT, following the manufacturer's protocol.[\[13\]](#)[\[14\]](#)
- Quantify the purified PCR product.
- Prepare the sequencing reaction by mixing the purified PCR product and one of the sequencing primers (HBA-F or HBA-R) according to the specifications of your sequencing service provider. Typically, 10-20 ng of purified PCR product and 3-5 pmol of primer are required.
- Submit the sample for Sanger sequencing.

## Data Analysis and Interpretation

The sequencing data will be provided as a chromatogram file.





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Figure 2. Logical flow for the analysis and interpretation of Sanger sequencing data.

- **Quality Control:** Visually inspect the chromatogram for clear, well-defined peaks and low background noise, particularly around the target mutation site.
- **Sequence Alignment:** Align the obtained sequence with the HBA1/HBA2 reference sequence (NG\_000006.1) to identify any variations.
- **Mutation Confirmation:**

- Wild-type: A single 'G' peak at position c.265.
- Heterozygous **Hemoglobin Columbia Missouri**: Overlapping 'G' and 'T' peaks at position c.265.
- Homozygous **Hemoglobin Columbia Missouri**: A single 'T' peak at position c.265.

## Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No PCR product	Poor DNA quality or quantity. PCR inhibitors present. Incorrect annealing temperature.	Re-extract DNA. Use a PCR inhibitor removal kit. Optimize annealing temperature using a gradient PCR.
Multiple PCR bands	Non-specific primer annealing.	Increase annealing temperature. Redesign primers for higher specificity.
Poor sequencing results	Incomplete removal of PCR primers/dNTPs. Low PCR product concentration. Secondary structures in the template.	Re-purify PCR product. Increase the amount of template in the sequencing reaction. Use a sequencing buffer formulated for difficult templates.

By following these detailed application notes and protocols, researchers can reliably amplify and sequence the relevant region of the alpha-globin genes to identify the **Hemoglobin Columbia Missouri** mutation, facilitating accurate diagnosis and further research.

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